4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of multiple functional groups, including carboxylic acids, sulfonic acids, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1H-pyrazole-3-carboxylic acid . These intermediates are then subjected to various chemical reactions, including condensation, sulfonation, and carboxylation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., HCl, H2SO4), reducing agents (e.g., LiAlH4, NaBH4), and oxidizing agents (e.g., KMnO4, H2O2). The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of sulfonated or carboxylated pyrazole compounds .
Scientific Research Applications
4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrazole rings may also participate in π-π stacking interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid: A simpler pyrazole derivative with similar functional groups but lacking the sulfonic acid groups.
4-Pyrimidinecarboxylic acid: Another heterocyclic compound with carboxylic acid functionality but a different ring structure.
3,5-Pyrazoledicarboxylic acid: Contains two carboxylic acid groups on a pyrazole ring, similar in reactivity but different in structure.
Uniqueness
4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid is unique due to its combination of carboxylic and sulfonic acid groups on a pyrazole backbone. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in diverse chemical reactions .
Properties
CAS No. |
32425-63-1 |
---|---|
Molecular Formula |
C23H16N4O12S2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H16N4O12S2/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39/h1-11,24H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)/b2-1+,17-3- |
InChI Key |
SFWSBBFIPHWMPI-AZYLEGEESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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